molecular formula C17H13ClN2O B10810509 4-(4-Chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3h-pyrazol-3-one

4-(4-Chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3h-pyrazol-3-one

Cat. No.: B10810509
M. Wt: 296.7 g/mol
InChI Key: BGJYICFWALJLBY-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a specialized pyrazolone derivative offered for research and development purposes. This compound is part of a class of organic molecules known for their versatile applications in material science and medicinal chemistry. Pyrazolone derivatives are recognized as an elegant member of the heterocyclic family due to their greater synthetic versatility (Acta Crystallogr Sect E Struct Rep Online, 2011) . Researchers value these structures for their potential use in developing fluorescent probes, chemosensors, and organic electronics (Journal of Molecular Structure, 2022) . In pharmaceutical research, the pyrazoline skeleton is a privileged motif in modern drug discovery and has been extensively studied for a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties (Journal of Molecular Structure, 2022) . The molecular structure features a five-membered pyrazolone ring, which in related compounds has been shown to be nearly planar, a feature that can influence crystal packing and solid-state properties (Acta Crystallogr Sect E Struct Rep Online, 2011) . The specific benzylidene substitution pattern on this core structure makes it a valuable intermediate for further chemical exploration and synthesis of more complex molecules. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C17H13ClN2O

Molecular Weight

296.7 g/mol

IUPAC Name

4-[(4-chlorophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C17H13ClN2O/c1-12-16(11-13-7-9-14(18)10-8-13)17(21)20(19-12)15-5-3-2-4-6-15/h2-11H,1H3

InChI Key

BGJYICFWALJLBY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Reagents :

    • 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1.0 equiv)

    • 4-Chlorobenzaldehyde (1.2 equiv)

    • Anhydrous sodium acetate (2.0 equiv)

    • Glacial acetic acid (solvent)

  • Procedure :
    The mixture is refluxed for 6–8 hours, cooled, and poured onto crushed ice. The precipitate is filtered and recrystallized from ethanol.

  • Yield : 60–75%.

Table 1: Optimization of Traditional Condensation

ParameterOptimal ValueEffect on Yield
Reaction Time6–8 hours<6h: Incomplete
TemperatureReflux (~118°C)Lower: Slow kinetics
Molar Ratio (Pyrazolone:Aldehyde)1:1.2Excess aldehyde improves yield

Mechanistic Insight : The reaction proceeds via deprotonation of the pyrazolone’s active methylene group, followed by nucleophilic attack on the aldehyde carbonyl. Conjugation stabilizes the benzylidene intermediate, favoring (4Z)-stereochemistry.

Catalytic Methods Using Organic Bases

Alternative protocols replace acetic acid with piperidine or triethylamine to enhance reaction efficiency. These bases accelerate enolate formation, reducing reaction times to 2–4 hours.

Piperidine-Catalyzed Synthesis

  • Reagents :

    • 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1.0 equiv)

    • 4-Chlorobenzaldehyde (1.1 equiv)

    • Piperidine (0.1 equiv)

    • Ethanol (solvent)

  • Procedure :
    The reaction is stirred at 0°C for 24 hours, filtered, and recrystallized from ethanol.

  • Yield : 70–80%.

Table 2: Comparison of Acid vs. Base Catalysis

CatalystTemperatureTime (h)Yield (%)
Acetic AcidReflux6–860–75
Piperidine0°C2470–80

Advantage : Piperidine minimizes side reactions (e.g., oxidation) but requires longer reaction times.

Solvent-Free and Green Chemistry Approaches

Recent studies emphasize solvent-free synthesis to reduce environmental impact. Microwave irradiation or mechanochemical grinding accelerates the reaction without compromising yield.

Microwave-Assisted Synthesis

  • Reagents :

    • Equimolar pyrazolone and aldehyde

    • Sodium acetate (2.0 equiv)

  • Procedure :
    The mixture is irradiated at 300 W for 10–15 minutes, cooled, and purified via recrystallization.

  • Yield : 85–90%.

Table 3: Solvent-Free vs. Traditional Methods

MethodTimeYield (%)Purity (HPLC)
Traditional Reflux6–8h60–7595–98%
Microwave15m85–9098–99%

Limitation : Specialized equipment (microwave reactor) is required.

Characterization and Quality Control

Spectroscopic Data

  • IR (KBr) :

    • 1722 cm⁻¹ (C=O stretch)

    • 1610 cm⁻¹ (C=N stretch).

  • ¹H NMR (CDCl₃) :

    • δ 2.41 (s, 3H, CH₃)

    • δ 7.16–8.31 (m, 9H, Ar-H and CH=).

  • Mass Spec : m/z 296.1 [M+H]⁺.

Purity Analysis

  • HPLC : >98% purity under optimized conditions.

  • TGA : Decomposition at 250–300°C, confirming thermal stability.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors improve heat transfer and reduce batch variability. Key parameters include:

  • Residence Time : 30–60 minutes

  • Temperature : 100–120°C

  • Catalyst Recovery : Piperidine can be recycled via distillation.

Side Reactions and Byproduct Management

Common byproducts include:

  • Oxidized Derivatives : Due to prolonged heating (e.g., ketones).

  • Diastereomers : (4E)-isomer forms under basic conditions but is minimized via kinetic control.

Table 4: Byproduct Distribution

ConditionByproductProportion (%)
Prolonged RefluxOxidized Ketone5–10
Excess Base(4E)-Isomer3–5

Mechanism of Action

The mechanism of action of tert-Butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition. The boronic ester group interacts with target molecules, leading to the formation of stable complexes that can modulate biological activity .

Comparison with Similar Compounds

Table 1: Substituent Comparison and Physicochemical Properties

Compound Name Substituent (R) Melting Point (°C) Key Structural Features References
4-(4-Chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one 4-Cl-C₆H₄ Not reported Chlorine enhances lipophilicity
(4Z)-4-(4-Methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one 4-OCH₃-C₆H₄ Not reported Methoxy group increases solubility
(4Z)-4-[(1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene] analog Fluorophenyl-triazole 96% yield Triazole introduces non-planar conformation
5-Ethoxy-3-methyl-1-phenyl-1H-pyrazole Ethoxy group 115–117 Ethoxy reduces ring strain
4-(Diphenylamino)benzylidene analog Diphenylamino Not reported Extended π-system for optoelectronic uses

Key Observations :

  • Electronic Effects : Chloro (electron-withdrawing) and methoxy (electron-donating) substituents modulate the electron density of the benzylidene ring, affecting reactivity. For example, methoxy derivatives may exhibit improved solubility in polar solvents compared to chloro analogs .
  • Steric Effects: Bulky substituents like triazole groups () introduce steric hindrance, leading to non-planar molecular conformations that influence crystal packing and intermolecular interactions .

Crystallographic and Conformational Analysis

  • Planarity : The fluorophenyl-triazole hybrid () exhibits a nearly planar structure except for one fluorophenyl group oriented perpendicularly, contrasting with the fully planar methoxy-substituted analog () .

Biological Activity

4-(4-Chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, characterization, and biological activities, particularly focusing on its antibacterial and antioxidant properties.

Synthesis and Characterization

The compound is synthesized through the condensation of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with 4-chlorobenzaldehyde. The reaction typically involves the use of anhydrous sodium carbonate as a base under reflux conditions. The resulting product is characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry.

Characterization Data

TechniqueResult
IR Characteristic peaks for -NH at 3200-3450 cm1^{-1}
1H NMR δ (ppm): 2.41 (s, 3H), 7.16-7.88 (m, aromatic protons)
Mass Spectrometry m/z 297.1 [M+H]+

Antibacterial Activity

The antibacterial activity of 4-(4-Chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one was evaluated against various bacterial strains using the agar diffusion method. The results are summarized in the following table:

Compound CodeBacterial StrainZone of Inhibition (mm)
Standard Penicillin22
4-(4-Cl) Staphylococcus aureus16
Escherichia coli11
Bacillus stearothermophilus14
Salmonella typhi12

The compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Bacillus stearothermophilus. However, it did not surpass the effectiveness of standard antibiotics like penicillin.

Antioxidant Activity

The antioxidant potential was assessed using the DPPH radical scavenging method. The IC50 values for various derivatives are presented below:

Compound CodeAntioxidant Activity (IC50 in µg/mL)
Standard Ascorbic acid: 10.72
4-(4-Cl) 39

The results indicate that while the compound possesses antioxidant properties, they are significantly lower than those of ascorbic acid.

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrazole derivatives in medicinal chemistry. For instance, a study conducted by K.A. Reddy et al. demonstrated that similar compounds exhibited a range of biological activities including antibacterial and antioxidant effects. The findings suggest that modifications in the pyrazole structure can enhance biological efficacy.

Q & A

Q. What are the standard synthetic routes for 4-(4-Chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one?

The compound is synthesized via condensation of 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one with 4-chlorobenzaldehyde. Key methods include:

  • Acid-catalyzed condensation : Heating in DMF with concentrated HCl at 426 K for 8 hours, followed by recrystallization in ethanol (yield: ~96%, m.p. 471 K) .
  • Solvent-based synthesis : Reaction in ethanol with sodium acetate at 100°C for 2 hours, yielding crystalline products . Optimization factors include solvent polarity, temperature, and catalyst choice, which influence reaction kinetics and purity.

Q. How is the crystal structure of this compound characterized?

X-ray crystallography reveals:

  • A planar pyrazole ring with a phenyl substituent angled at 34.9° .
  • Orthorhombic unit cell parameters: a = 23.1540 Å, b = 43.8905 Å, c = 5.6239 Å (V = 5715.23 ų, space group Fdd2) .
  • Hydrogen-bonded chains along the a-axis via N–H⋯O interactions, stabilizing the lattice .

Q. What spectroscopic techniques confirm the compound’s structure?

  • Single-crystal X-ray diffraction provides definitive geometric parameters .
  • Elemental analysis validates stoichiometry (C₁₇H₁₅ClN₂O, Mᵣ = 298.76) .
  • Additional methods (not explicitly cited but inferred): IR for carbonyl groups, NMR for proton environments.

Advanced Research Questions

Q. How does the hydrogen-bonding network influence crystallographic packing?

The N–H⋯O hydrogen bond between the pyrazole N–H and ketone O creates infinite chains along the a-axis. This network:

  • Reduces molecular flexibility, favoring planar arrangements .
  • Enhances thermal stability (m.p. 471 K) . Refinement protocols include riding models for C-bound H-atoms and free refinement for amino H-atoms .

Q. How can synthetic pathways be optimized for higher yield and purity?

Comparative analysis of methods:

Condition Solvent Catalyst Time Yield Reference
High-temperatureDMFHCl8 h~96%
Mild acid/solventEthanolNaOAc2 h~85–90%
Ethanol minimizes side reactions but requires longer crystallization. DMF accelerates kinetics but may introduce impurities .

Q. What role does the methylene linkage play in molecular conformation?

The methylene C atom adopts a bond angle of 116.4°, enabling conjugation between the pyrazole ring and 4-chlorophenyl group. This:

  • Stabilizes the Z-isomer via steric and electronic effects .
  • Influences π-π stacking interactions in the crystal lattice .

Q. How do substituents (e.g., chloro, phenyl) affect reactivity or properties?

  • Chlorine : Enhances electrophilicity at the benzylidene position, facilitating nucleophilic attacks in further derivatization .
  • Phenyl groups : Contribute to hydrophobic interactions in supramolecular assemblies . Comparative studies with fluorophenyl analogs show altered hydrogen-bonding patterns and melting points .

Q. What challenges arise in purification, and which solvents are effective?

  • Challenges : Low solubility in polar solvents, contamination by unreacted aldehydes.
  • Solutions : Recrystallization in ethanol achieves >95% purity . Gradient sublimation may separate tautomers (e.g., keto-enol forms).

Methodological Considerations

  • Contradictions in evidence : Synthesis in DMF vs. ethanol highlights trade-offs between reaction speed and purity. Researchers must prioritize yield or ease of purification based on application .
  • Data gaps : Limited computational studies (e.g., DFT) on electronic properties; future work could correlate crystallographic data with quantum mechanical calculations .

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